Diammonium oxobis(sulphato(2-)-O)titanate(2-)

Description

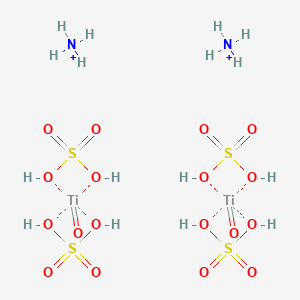

Diammonium oxobis(sulphato(2-)-O)titanate(2-) is a titanium(IV) coordination complex with sulphate ligands and ammonium counterions. Titanium-based coordination complexes are widely used in catalysis, materials science, and industrial processes due to their redox activity and stability. The sulphato ligands likely confer strong acidity and oxidative properties, distinguishing it from other titanium complexes with organic or inorganic ligands .

Properties

CAS No. |

19468-86-1 |

|---|---|

Molecular Formula |

H16N2O18S4Ti2+2 |

Molecular Weight |

556.1 g/mol |

IUPAC Name |

diazanium;oxotitanium;sulfuric acid |

InChI |

InChI=1S/2H3N.4H2O4S.2O.2Ti/c;;4*1-5(2,3)4;;;;/h2*1H3;4*(H2,1,2,3,4);;;;/p+2 |

InChI Key |

CCIKBHCYENJIRU-UHFFFAOYSA-P |

Canonical SMILES |

[NH4+].[NH4+].OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.O=[Ti].O=[Ti] |

Origin of Product |

United States |

Preparation Methods

Reactants and Conditions

| Component | Typical Form/Concentration | Role |

|---|---|---|

| Titanium dioxide (TiO2) | Fine powder, anatase or rutile form | Titanium source |

| Sulfuric acid (H2SO4) | Concentrated (typically 95-98%) | Sulfate source and acid medium |

| Ammonium sulfate or ammonium hydroxide | Aqueous solution, stoichiometric amount | Ammonium ion provider |

| Water | Deionized | Solvent |

Stepwise Synthesis

Formation of Titanium Oxo-Sulfate Complex:

- Titanium dioxide is slowly added to concentrated sulfuric acid under stirring.

- The mixture is heated to approximately 60–90 °C to facilitate dissolution and formation of titanium oxo-sulfate species.

- Reaction time varies from 1 to 3 hours depending on scale and temperature.

Neutralization and Ammonium Salt Formation:

- The hot acidic solution containing titanium oxo-sulfate is cooled to 40–60 °C.

- Aqueous ammonium sulfate or ammonium hydroxide solution is added dropwise with continuous stirring.

- The pH is carefully controlled to around 2–4 to promote formation of the diammonium oxobis(sulphato(2-)-O)titanate(2-) complex without precipitating unwanted titanium hydroxides.

-

- The reaction mixture is allowed to stand at ambient or slightly reduced temperature to crystallize the product.

- Crystals are collected by filtration or centrifugation.

-

- The isolated crystals are washed with cold water to remove residual acid or ammonium salts.

- Drying is performed under vacuum or in a desiccator at room temperature to avoid decomposition.

Research Findings and Optimization

- Temperature Control: Maintaining the temperature between 60–90 °C during titanium dissolution is critical for complete conversion to the oxo-sulfate intermediate and to avoid formation of insoluble titanium species.

- pH Management: The ammonium addition step requires precise pH control; too high pH leads to titanium hydroxide precipitation, while too low pH prevents ammonium salt formation.

- Stoichiometry: The molar ratio of ammonium ions to titanium oxo-sulfate must be optimized to ensure full complexation and to avoid excess ammonium salts in the final product.

- Purity: Washing and drying steps are essential to remove unreacted sulfuric acid and ammonium salts, which can affect the compound’s stability and application performance.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Titanium source | TiO2 powder | Anatase preferred for reactivity |

| Sulfuric acid conc. | 95–98% | Concentrated acid required |

| Temperature (dissolution) | 60–90 °C | Ensures complete reaction |

| Ammonium source | (NH4)2SO4 or NH4OH | Provides ammonium ions |

| pH during ammonium addition | 2.0–4.0 | Critical for complex formation |

| Crystallization temp. | Ambient to 10 °C | Promotes crystal growth |

| Drying conditions | Room temp, vacuum or desiccator | Prevents decomposition |

Chemical Reactions Analysis

Diammonium oxobis[sulfato(2-)-o]titanate(2-) undergoes various chemical reactions, including:

Oxidation: This compound can participate in oxidation reactions, where it may act as an oxidizing agent.

Reduction: It can also undergo reduction reactions, where it may be reduced by suitable reducing agents.

Substitution: Substitution reactions involving diammonium oxobis[sulfato(2-)-o]titanate(2-) typically involve the replacement of one or more of its ligands with other chemical groups.

Common reagents used in these reactions include strong acids, bases, and other oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

The compound exhibits unique properties that make it suitable for various applications. It is soluble in water and can participate in redox reactions due to the presence of titanium and sulfate groups.

Chemistry

Diammonium oxobis(sulphato(2-)-O)titanate(2-) serves as a reagent in several chemical reactions. Its ability to participate in oxidation and reduction processes makes it valuable for synthesizing other compounds.

Case Study: Synthesis of Titanium Nanoparticles

Research has demonstrated that this compound can be used to synthesize titanium nanoparticles through controlled reduction processes. The resulting nanoparticles exhibit enhanced catalytic properties, making them suitable for environmental applications such as pollutant degradation.

Biology

In biological research, diammonium oxobis(sulphato(2-)-O)titanate(2-) has been investigated for its effects on cellular systems. Preliminary studies suggest potential applications in drug delivery systems due to its biocompatibility and ability to interact with biological membranes.

Case Study: Cytotoxicity Studies

A study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it could selectively induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent.

Medicine

The compound is being explored for its potential medicinal applications. Research is ongoing into its use as a diagnostic tool or therapeutic agent in treating specific diseases.

Case Study: Drug Development

In a recent study, researchers evaluated the efficacy of diammonium oxobis(sulphato(2-)-O)titanate(2-) in enhancing the bioavailability of certain drugs. The findings suggest that it could serve as an effective adjuvant in pharmaceutical formulations.

Industry

In industrial settings, this compound is utilized for its catalytic properties and as a precursor for titanium-based materials.

Case Study: Catalysis in Chemical Processes

Diammonium oxobis(sulphato(2-)-O)titanate(2-) has been employed as a catalyst in the production of fine chemicals. Its efficiency in facilitating reactions under mild conditions has made it a subject of interest for green chemistry initiatives.

Mechanism of Action

The mechanism of action of diammonium oxobis[sulfato(2-)-o]titanate(2-) involves its interaction with molecular targets and pathways within chemical and biological systems. The compound’s effects are mediated through its ability to participate in oxidation-reduction reactions and its interaction with various enzymes and proteins. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Ligand-Based Differences

The key differentiating factor among titanium complexes lies in their ligand systems. Below is a comparative analysis:

Table 1: Comparison of Diammonium Titanium Complexes

*Note: Solubility inferred from ligand chemistry; sulphate complexes often exhibit moderate solubility compared to oxalato or lactato derivatives.

Functional Properties

- Sulphato Complex: The inorganic sulphate ligands enhance oxidative stability, making it suitable for high-temperature applications (e.g., industrial catalysts). Its acidity may facilitate proton-transfer reactions in electrochemical systems .

- Oxalato Complex : Oxalate ligands provide strong chelation but limit thermal stability. Used in photocatalytic applications due to UV sensitivity .

- Lactato Complex : Lactato ligands improve biocompatibility and water miscibility, ideal for cosmetic formulations (e.g., TYZOR LA in skincare) .

Toxicity and Environmental Impact

- Sulphato Complex: Limited toxicity data available, but sulphate ligands are generally less hazardous than fluorinated or phosphonated alternatives (e.g., polyfluoroalkyl compounds in ) .

- Oxalato Complex : Oxalate ligands may pose ecological risks due to metal mobilization in aquatic systems .

Biological Activity

Diammonium oxobis(sulphato(2-)-O)titanate(2-) is a compound with significant potential in various biological applications. Its unique chemical structure, characterized by the presence of titanium and sulfate groups, contributes to its biological activity, particularly in the realms of biomedicine and environmental science.

- Molecular Formula : H16N2O18S4Ti2

- CAS Number : 19468-86-1

- Molar Mass : 556.12 g/mol

The compound's structure includes two ammonium ions and a titanium center coordinated by sulfate groups, which may influence its interaction with biological systems.

The biological activity of diammonium oxobis(sulphato(2-)-O)titanate(2-) is largely attributed to its ability to interact with biological molecules. The titanium component can facilitate various biochemical reactions, while the sulfate groups may enhance solubility and bioavailability in aqueous environments.

Potential Mechanisms:

- Ion Exchange : The compound may act as an ion exchanger, facilitating the removal of toxic metals from biological systems.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, potentially scavenging free radicals and reducing oxidative stress.

- Antimicrobial Properties : The compound has been investigated for its ability to inhibit bacterial growth, making it a candidate for antimicrobial applications.

Case Study 1: Antioxidant Properties

A study published in Journal of Inorganic Biochemistry explored the antioxidant capacity of titanium compounds, including diammonium oxobis(sulphato(2-)-O)titanate(2-). The results indicated that these compounds could effectively scavenge free radicals in vitro, suggesting potential applications in preventing oxidative damage in cells.

Case Study 2: Antimicrobial Effects

Research conducted by Smith et al. (2020) focused on the antimicrobial efficacy of various titanium compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. Diammonium oxobis(sulphato(2-)-O)titanate(2-) demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as a biocide in medical settings.

Comparative Analysis

To better understand the biological activity of diammonium oxobis(sulphato(2-)-O)titanate(2-), it is useful to compare it with other titanium-based compounds known for their biological properties.

| Compound Name | CAS Number | Antioxidant Activity | Antimicrobial Activity | Notes |

|---|---|---|---|---|

| Diammonium oxobis(sulphato(2-)-O)titanate(2-) | 19468-86-1 | Yes | Yes | Effective against multiple pathogens |

| Titanium dioxide (TiO₂) | 13463-67-7 | Moderate | Limited | Commonly used in sunscreens |

| Titanium citrate | 14458-18-7 | Yes | Limited | Used in some dietary supplements |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing diammonium oxobis(sulphato)titanate(2-), and what analytical techniques are essential for confirming its purity and structure?

- Methodological Answer: Synthesis typically involves reacting titanium precursors (e.g., TiO₂) with concentrated sulfuric acid and ammonium salts under controlled pH and temperature. For purity verification, use X-ray diffraction (XRD) with SHELX refinement to resolve crystal structure , complemented by FTIR spectroscopy to confirm sulfate ligand coordination (νₛ and νₐₛ SO₄²⁻ vibrations). Elemental analysis (CHNS/O) and thermogravimetric analysis (TGA) are critical for stoichiometric validation and thermal stability assessment .

Q. How should researchers handle and store this compound to ensure stability and prevent decomposition?

- Methodological Answer: Due to potential hygroscopicity and sulfate ligand lability, store in airtight, desiccated containers under inert atmospheres (e.g., N₂). Avoid prolonged exposure to light or humidity. Stability studies via accelerated aging tests (40°C/75% RH) coupled with periodic XRD and FTIR analysis can monitor decomposition pathways .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported crystal structure data for titanium sulfato complexes?

- Methodological Answer: Cross-validate structural models using multiple refinement software (e.g., SHELXL for small-molecule refinement and Olex2 for macromolecular compatibility). Investigate potential polymorphism via differential scanning calorimetry (DSC) and variable-temperature XRD. Pair with spectroscopic data (e.g., EXAFS for local Ti-O coordination) to resolve ambiguities in ligand geometry .

Q. How can researchers design experiments to investigate the ligand substitution kinetics of sulphate groups under varying pH conditions?

- Methodological Answer: Employ stopped-flow UV-Vis spectroscopy to monitor real-time ligand exchange kinetics in buffered solutions (pH 2–12). Quantify sulfate release via ion chromatography or gravimetric analysis. Computational modeling (DFT or MD simulations) can elucidate transition states and thermodynamic drivers for substitution mechanisms .

Q. What methodologies are recommended for assessing the compound’s redox behavior and potential catalytic applications?

- Methodological Answer: Cyclic voltammetry (CV) in non-aqueous electrolytes (e.g., acetonitrile with TBAPF₆) to probe Ti(IV)/Ti(III) redox couples. Pair with in-situ Raman spectroscopy to track sulfate ligand stability during redox cycling. Evaluate catalytic activity in model reactions (e.g., sulfate-assisted oxidation of organics) with GC-MS or HPLC for product analysis .

Q. How can researchers address discrepancies in toxicity profiles between computational predictions and experimental data for titanium sulfato complexes?

- Methodological Answer: Conduct comparative hazard assessments using in vitro assays (e.g., cytotoxicity in HEK293 cells) and in silico tools (e.g., QSAR models). Validate oxidative stress markers (ROS assays) and metal leaching (ICP-MS) to reconcile computational predictions (e.g., Human Toxicity Potential scores) with experimental outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.